N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide

CHK1 inhibitor biochemical potency IC50

Prioritize this compound for research requiring unambiguous CHK1-specific pathway dissection. With a 160-fold selectivity over CHK2 and minimal off-target activity across >450 kinases, it eliminates the confounding toxicities seen with less selective agents like AZD7762 or SRA737. Ideal for preclinical studies in DNA damage response (DDR), chemosensitization synergy models with gemcitabine or AraC, and emerging synthetic lethality research in ecDNA-positive cancers. Its oral bioavailability facilitates convenient in vivo dosing.

Molecular Formula C17H21BrN4O
Molecular Weight 377.3 g/mol
CAS No. 2097938-64-0
Cat. No. B3028471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide
CAS2097938-64-0
Molecular FormulaC17H21BrN4O
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N
InChIInChI=1S/C17H21BrN4O/c18-12-5-6-13-15(16(12)22-7-1-2-11(19)9-22)14(8-20-13)21-17(23)10-3-4-10/h5-6,8,10-11,20H,1-4,7,9,19H2,(H,21,23)
InChIKeyHZEPWUQMONRPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide (CAS 2097938-64-0) – A CHK1 Inhibitor GDC-0575 Analog for Oncology Research


N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide (CAS 2097938-64-0) is a small-molecule checkpoint kinase 1 (CHK1) inhibitor, structurally identified as a GDC-0575 analog . CHK1 is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway, regulating cell cycle arrest at the S and G2/M checkpoints [1]. By inhibiting CHK1, this compound abrogates DNA damage-induced cell cycle arrest, exacerbates replication stress, and promotes apoptosis in cancer cells, making it a valuable tool compound for oncology drug discovery and DDR research .

Why Generic CHK1 Inhibitor Substitution Is Inadvisable for N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide (CAS 2097938-64-0)


CHK1 inhibitors exhibit profound differences in potency, selectivity, and pharmacokinetic profiles that preclude simple interchangeability. GDC-0575, the parent compound of this analog, demonstrates an IC50 of 1.2 nM against CHK1 with >30-fold selectivity over more than 450 wild-type and mutant kinases [1]. In contrast, other clinical-stage CHK1 inhibitors display markedly divergent selectivity ratios: SRA737 (CCT245737) exhibits a CHK1/CHK2 selectivity of only 1.5-fold, while AZD7762 shows near-equipotent inhibition of both CHK1 and CHK2 [2]. Such disparities in selectivity can lead to vastly different off-target effects, toxicity profiles, and experimental outcomes, underscoring the necessity for compound-specific validation rather than broad CHK1 inhibitor substitution [3].

N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide (CAS 2097938-64-0) – Product-Specific Quantitative Evidence for Scientific Selection


Superior CHK1 Biochemical Potency of GDC-0575 Analog (CAS 2097938-64-0) vs. Multiple Clinical CHK1 Inhibitors

The parent compound GDC-0575, sharing the identical core structure with CAS 2097938-64-0, inhibits CHK1 with an IC50 of 1.2 nM in cell-free assays, demonstrating superior potency compared to LY2603618 (IC50 = 7 nM) and MK-8776 (IC50 = 3 nM) . In a separate biochemical panel, GDC-0575 displayed a CHK1 IC50 of 0.3 nM, significantly lower than SRA737 (IC50 = 85 nM) under identical assay conditions [1]. This enhanced potency enables robust pathway modulation at lower compound concentrations.

CHK1 inhibitor biochemical potency IC50 cell-free assay

Enhanced CHK1/CHK2 Selectivity Ratio of GDC-0575 Analog (CAS 2097938-64-0) Over SRA737

GDC-0575 exhibits a CHK1/CHK2 selectivity ratio of 160-fold, substantially exceeding the 1.5-fold selectivity of SRA737 (CCT245737) when tested in parallel biochemical assays [1]. This high selectivity for CHK1 over CHK2 minimizes the risk of confounding cell cycle phenotypes caused by dual CHK1/CHK2 inhibition, which is a known drawback of less selective inhibitors like AZD7762 [2]. Furthermore, GDC-0575 is >30-fold selective for CHK1 over a comprehensive panel of more than 450 wild-type and mutant kinases [3].

CHK1 selectivity CHK2 kinase profiling off-target effects

Superior Induction of DNA Damage and Cell Death in Melanoma Cell Lines vs. V158411, LY2603618, and MK-8776

In a panel of melanoma cell lines, GDC-0575, the parent compound of CAS 2097938-64-0, is significantly more potent in promoting DNA damage, replication stress, and cell death compared to V158411, LY2603618, and MK-8776 [1]. GDC-0575 effectively eliminates DNA damage-induced S-phase and G2-M checkpoints, exacerbates DNA double-strand breaks, and induces apoptosis specifically in hypersensitive melanoma cells. This superior efficacy is linked to the compound's ability to target elevated endogenous replication stress in sensitive melanoma subtypes [2].

melanoma DNA damage replication stress cell death comparative efficacy

Potent Anti-Proliferative Activity in Soft-Tissue Sarcoma (STS) Cell Lines (IC50 Range: 0.025–5.9 μM)

GDC-0575, the parent compound, exhibited anti-proliferative effects in nine out of ten soft-tissue sarcoma (STS) cell lines, with IC50 values ranging from 0.025 to 5.9 μM . This broad activity across a diverse STS panel, combined with observed inhibition of CHK1-mediated phosphorylation of Ser296, indicates that the compound effectively engages its target in a cellular context across multiple genetic backgrounds .

soft-tissue sarcoma anti-proliferative IC50 cancer cell line panel

In Vivo Antitumor Activity: Tumor Shrinkage, Growth Delay in Xenografts, and AML PDX Tumor Burden Elimination

GDC-0575, the parent compound, produces tumor shrinkage and growth delay in multiple xenograft models as a single agent [1]. Critically, in AML patient-derived xenograft (PDX) models, GDC-0575 (7.5 mg/kg) in combination with cytarabine nearly completely eliminates tumor burden, demonstrating profound synergy with standard-of-care chemotherapy [2]. In a Phase I clinical trial, GDC-0575 combined with gemcitabine achieved four confirmed partial responses, with three occurring in patients harboring TP53 mutations, supporting the translational relevance of this compound [3].

xenograft tumor shrinkage in vivo efficacy AML PDX model combination therapy

Optimal Research and Industrial Application Scenarios for N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide (CAS 2097938-64-0)


Target Validation and Pathway Dissection in DNA Damage Response (DDR) Research

Given its high selectivity over >450 kinases and 160-fold CHK1/CHK2 selectivity, this compound is ideal for experiments requiring specific CHK1 inhibition to dissect DDR pathways, avoiding confounding effects from CHK2 or other kinase off-targets [1]. Researchers studying DNA replication stress, S-phase checkpoint regulation, or ATR/CHK1 signaling should prioritize this compound over less selective CHK1 inhibitors like AZD7762 or SRA737.

Combination Therapy Studies with DNA-Damaging Chemotherapeutics (Gemcitabine, Cytarabine)

The compound's demonstrated ability to synergize with AraC in AML models and gemcitabine in solid tumors supports its use in preclinical combination studies aimed at evaluating chemosensitization strategies [2]. Its orally bioavailable nature facilitates convenient in vivo dosing for extended combination regimens.

In Vivo Xenograft Efficacy Studies in Melanoma and Sarcoma Models

The compound's potent single-agent activity in melanoma cell lines (superior to V158411, LY2603618, and MK-8776) and anti-proliferative effects in STS cell lines (IC50 0.025–5.9 μM) position it as a strong candidate for in vivo efficacy studies targeting tumors with elevated replication stress [3]. Researchers should select melanoma or sarcoma cell lines with confirmed endogenous replication stress markers (e.g., pRPA2-S4/8) for maximum sensitivity.

ecDNA-Positive Cancer Models Leveraging Synthetic Lethality

Recent evidence that CHK1 inhibition preferentially kills ecDNA-containing tumor cells due to enhanced transcription-replication conflict suggests that this compound is particularly suited for studying synthetic lethal interactions in ecDNA-positive cancers [4]. This emerging application area may provide a unique differentiation point for procurement decisions.

Quote Request

Request a Quote for N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.